molecular formula C13H17NO3 B7985826 ((R)-1-Benzyl-pyrrolidin-3-yloxy)-acetic acid

((R)-1-Benzyl-pyrrolidin-3-yloxy)-acetic acid

Cat. No.: B7985826
M. Wt: 235.28 g/mol
InChI Key: PGGZRWSCNXNNSO-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(®-1-Benzyl-pyrrolidin-3-yloxy)-acetic acid: is a chiral compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (®-1-Benzyl-pyrrolidin-3-yloxy)-acetic acid typically involves the reaction of ®-1-Benzyl-3-pyrrolidinol with acetic acid derivatives under specific conditions. One common method includes the use of acetic anhydride as a reagent, which facilitates the formation of the acetic acid ester .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: (®-1-Benzyl-pyrrolidin-3-yloxy)-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of (®-1-Benzyl-pyrrolidin-3-yloxy)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects . The pathways involved may include signal transduction mechanisms or metabolic processes .

Comparison with Similar Compounds

Uniqueness: (®-1-Benzyl-pyrrolidin-3-yloxy)-acetic acid is unique due to its specific combination of a benzyl group, a pyrrolidine ring, and an acetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-[(3R)-1-benzylpyrrolidin-3-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-13(16)10-17-12-6-7-14(9-12)8-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGZRWSCNXNNSO-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OCC(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1OCC(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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